CVN417 Demonstrates ~30-Fold Selectivity for α6*-nAChRs Over α3*-nAChRs in Calcium Flux Assays
CVN417 exhibits a distinct selectivity profile among nAChR subunits in recombinant cellular assays. It potently inhibits calcium (Ca2+) efflux mediated by α6-containing receptors with an IC50 of 0.086 μM. In contrast, its potency at α3-containing receptors is significantly lower, with an IC50 of 2.56 μM . This results in a calculated selectivity ratio of approximately 30-fold for α6 over α3. For comparison, the peptide α-conotoxin BuIA shows an IC50 of 0.26 nM at α6/α3β2β3 chimeric receptors, representing a >300-fold difference in absolute potency and a different pharmacological profile [1].
| Evidence Dimension | Selectivity ratio (IC50 α3 / IC50 α6) |
|---|---|
| Target Compound Data | IC50 α6: 0.086 μM; IC50 α3: 2.56 μM |
| Comparator Or Baseline | α-conotoxin BuIA: IC50 α6/α3β2β3: 0.26 nM |
| Quantified Difference | ~30-fold selectivity for CVN417 (α3/α6); BuIA shows >300-fold difference in absolute potency |
| Conditions | Recombinant nAChR calcium flux assay in mammalian cells |
Why This Matters
This selectivity profile is crucial for researchers aiming to dissect the role of α6*-nAChRs without off-target effects on α3*-nAChRs, which are more widely expressed.
- [1] Yang, K. et al. Mysterious α6-containing nAChRs: function, pharmacology, and pathophysiology. Acta Pharmacol Sin. 2009 Jun;30(6):740-51. View Source
